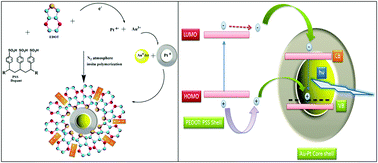Synthesis of a bimetallic conducting nano-hybrid composite of Au–Pt@PEDOT exhibiting fluorescence†
New Journal of Chemistry Pub Date: 2018-01-08 DOI: 10.1039/C7NJ04298A
Abstract
Inorganic–organic conducting nano hybrids are the new class of materials. Au–Pt@PEDOT was further explored due to its attractive features such as ultrafine size, low toxicity and fluorescent properties in the blue region of the visible spectrum. In the present study Au–Pt@PEDOT with photoluminescence (PL) quantum efficiency of 51% was synthesized in situ in one step in water via an unpretentious blending technique. The formation of core–shell nanocomposite was evidently supported with transmission electron microscopy (TEM), scanning electron microscopy (SEM), X-ray diffraction (XRD) and FT-IR spectroscopy. The hole–electron transport mechanism within the nanocomposite was systematically investigated with PL spectroscopy, time resolved florescence spectroscopy, electrochemical impedance spectroscopy (EIS), and cyclic voltammetry. The average PL life time decay of a nanocomposite was found to be 2.75 ns. The conducting shell of poly(3,4-ethylenedioxythiophene) (PEDOT) through its π–π interactions provides effective shielding to the core shell nanoparticles. As a result, the intra-molecular vibrations and rotation are greatly suppressed, which reduce the non-radiative relaxation of excited states, thus predominantly increasing the photoluminescence quantum efficiency and decrease the PL life time decay of the nano-composite.


Recommended Literature
- [1] Formation mechanism of zigzag patterned P(NIPAM-co-AA)/CuS composite microspheres by in situ biomimetic mineralization for morphology modulation
- [2] Green synthesis of yellow-green emissive silicon nanoparticles and their application for the sensitive fluorescence detection of bilirubin†
- [3] Back cover
- [4] Functional conductive nanomaterials via polymerisation in nano-channels: PEDOT in a MOF†
- [5] Length-dependent translation initiation benefits the functional proteome of human cells†
- [6] Exploiting the maize genome
- [7] Back cover
- [8] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
- [9] Effect of Zn2+ ions on the assembly of amylin oligomers: insight into the molecular mechanisms†
- [10] Use of high-performance liquid chromatographic–chemometric techniques to differentiate apple juices clarified by microfiltration and ultrafiltration

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 16187-03-4
-
CAS no.: 154-68-7
-
CAS no.: 14132-51-5
-
CAS no.: 12025-32-0









